molecular formula C23H20N2O4S B2478441 (3E)-1-benzyl-3-{[(2-methoxyphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide CAS No. 893313-60-5

(3E)-1-benzyl-3-{[(2-methoxyphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide

Cat. No. B2478441
CAS RN: 893313-60-5
M. Wt: 420.48
InChI Key: WVIGNEGBUWSQJO-PXLXIMEGSA-N
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Description

This compound is a benzothiazinone derivative. Benzothiazinones are a class of organic compounds that contain a benzene ring fused to a thiazinone ring. The thiazinone ring in this case is a six-membered ring containing one oxygen atom, one sulfur atom, and four carbon atoms. The compound also contains a methoxyphenyl group and a benzyl group, which are common substituents in organic chemistry .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the benzothiazinone core, followed by the introduction of the methoxyphenyl and benzyl groups. This could potentially be achieved through a series of reactions including condensation, nucleophilic substitution, and perhaps a form of pericyclic reaction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the benzothiazinone core, with the methoxyphenyl and benzyl groups attached at specific positions. The presence of the methoxy group suggests that this compound may exhibit some degree of polarity .


Chemical Reactions Analysis

As a benzothiazinone derivative, this compound could potentially undergo a variety of chemical reactions. The methoxyphenyl and benzyl groups could act as sites of reactivity, undergoing reactions such as demethylation or hydrogenation under the right conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the methoxy group could impart some degree of polarity to the compound, affecting its solubility in various solvents. The benzothiazinone core might contribute to the compound’s stability and reactivity .

Safety and Hazards

Without specific data, it’s difficult to provide accurate information on the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The study of benzothiazinone derivatives is a rich field with many potential applications in medicinal chemistry and drug discovery. Future research could explore the biological activity of this compound, or investigate its potential uses in other areas of chemistry .

properties

IUPAC Name

(3E)-1-benzyl-3-[(2-methoxyanilino)methylidene]-2,2-dioxo-2λ6,1-benzothiazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O4S/c1-29-21-14-8-6-12-19(21)24-15-22-23(26)18-11-5-7-13-20(18)25(30(22,27)28)16-17-9-3-2-4-10-17/h2-15,24H,16H2,1H3/b22-15+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVIGNEGBUWSQJO-PXLXIMEGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC=C2C(=O)C3=CC=CC=C3N(S2(=O)=O)CC4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1N/C=C/2\C(=O)C3=CC=CC=C3N(S2(=O)=O)CC4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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